Lipophilicity Differentiation from N-Alkyl Analogs
The target compound possesses a calculated logP of 1.33, which is 0.51 log units higher than 2‑propyl‑octahydropyrrolo[3,4‑c]pyrrole (logP 0.81) and 1.45 log units higher than 2‑methyl‑octahydropyrrolo[3,4‑c]pyrrole (logP −0.12) . This increase arises from the combined effect of the N‑isopropyl group and the gem‑dimethyl bridgehead substitution, which together add steric bulk and hydrophobic surface area not present in the linear‑alkyl analogs.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.3262 |
| Comparator Or Baseline | Comparator 1: 2-Propyl-octahydropyrrolo[3,4-c]pyrrole, logP = 0.81430; Comparator 2: 2-Methyl-octahydropyrrolo[3,4-c]pyrrole, logP = −0.12 |
| Quantified Difference | +0.51 log units vs 2-propyl analog; +1.45 log units vs 2-methyl analog |
| Conditions | Computed logP values from vendor technical datasheets (Leyan, ChemSrc) |
Why This Matters
A 0.5 log unit increase in logP can translate to a measurable increase in membrane permeability and metabolic clearance; in GPCR-targeted series, lipophilicity is directly correlated with promiscuous off-target binding and CYP inhibition risk, making this compound's logP a critical parameter for SAR optimization that cannot be recapitulated by lower-logP analogs [1].
- [1] Manka JT, Rodriguez AL, Morrison RD, Venable DF, Cho HP, Blobaum AL, Daniels JS, Niswender CM, Conn PJ, Lindsley CW, Emmitte KA. Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu₁. Bioorg Med Chem Lett. 2013;23(18):5091–5096. (Table 4: relationship between cLogP, LLE, and protein binding). View Source
